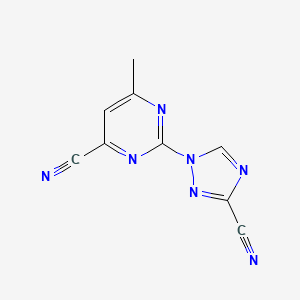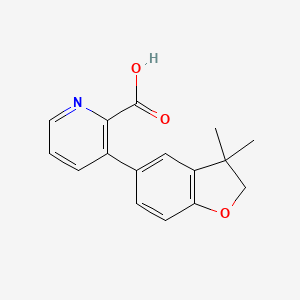
2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile, also known as CCT251545, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been shown to exhibit promising results in preclinical studies, making it an attractive candidate for further investigation.
Mecanismo De Acción
2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile exerts its anticancer effects through the inhibition of CDK7 and CDK9. CDK7 is a kinase that is involved in the regulation of transcription, while CDK9 is a kinase that is involved in the regulation of RNA polymerase II activity. Inhibition of these kinases by 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile leads to the downregulation of several oncogenes and the upregulation of tumor suppressor genes, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile has been shown to exhibit potent anticancer effects in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity in normal cells. Additionally, 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile has been shown to inhibit tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile is its specificity for CDK7 and CDK9, which makes it a valuable tool for studying the role of these kinases in cancer progression. However, one limitation of 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile. One area of interest is the development of more potent and selective CDK7/9 inhibitors. Additionally, further investigation is needed to determine the optimal dosing and administration schedule for 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile in clinical settings. Finally, there is a need for studies investigating the potential use of 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile in combination with other anticancer agents.
Métodos De Síntesis
The synthesis of 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile involves a multi-step process that begins with the reaction of 2-amino-4,6-dichloropyrimidine with ethyl cyanoacetate to form 2-ethoxycarbonyl-4,6-dichloropyrimidine. This intermediate is then reacted with hydrazine hydrate to produce 2-hydrazino-4,6-dichloropyrimidine. The final step involves the reaction of 2-hydrazino-4,6-dichloropyrimidine with 3-cyano-1,2,4-triazole and methyl propiolate to yield 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile.
Aplicaciones Científicas De Investigación
2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several proteins involved in cancer progression, including the kinases CDK7 and CDK9. Inhibition of these kinases has been shown to lead to cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-(3-cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N7/c1-6-2-7(3-10)14-9(13-6)16-5-12-8(4-11)15-16/h2,5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMUIAKGMJKAIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=NC(=N2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[(3-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635181.png)
![1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635188.png)

![3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid](/img/structure/B6635197.png)
![2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid](/img/structure/B6635202.png)
![2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6635207.png)
![1-[(3-Bromopyridine-2-carbonyl)amino]cycloheptane-1-carboxylic acid](/img/structure/B6635213.png)


![9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6635236.png)

![6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile](/img/structure/B6635256.png)
![2-[(2-Methylcyclopentyl)amino]pyrimidine-4-carbonitrile](/img/structure/B6635260.png)
![2-[1-(4-Cyanophenyl)ethylamino]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6635276.png)